4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
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Description
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Anticancer Potential
Synthesis of Novel Acridine and Bis Acridine Sulfonamides
A study synthesized 4-amino-N-(4-sulfamoylphenyl)benzamide and used it to create novel acridine sulfonamide compounds. These compounds showed effective inhibitory activity against cytosolic carbonic anhydrase isoforms, particularly hCA II and VII, with potential implications in treating conditions like glaucoma, epilepsy, and cancer (Ulus et al., 2013).
Anticancer Evaluation of Naphthoquinone Derivatives
Research on 1,4‐Naphthoquinones, which are structurally related, has shown that these compounds, particularly derivatives containing a phenylaminosulfanyl moiety, possess potent cytotoxic activity against various human cancer cell lines. This highlights their potential as chemotherapeutic agents (Ravichandiran et al., 2019).
Antimalarial and Antiviral Applications
Antimalarial Sulfonamides Against COVID-19
A theoretical investigation into antimalarial sulfonamides explored their potential as COVID-19 treatments. The study highlighted the effective antimalarial activity of these compounds and their promising ADMET properties, suggesting a new avenue for COVID-19 therapeutics development (Fahim & Ismael, 2021).
Novel Synthetic Pathways
Remote Sulfonylation of Aminoquinolines
Research demonstrated the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, utilizing sodium sulfinates as sulfide sources. This method presents an environmentally friendly and less odorous alternative for synthesizing N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives, indicating its potential for broad application in medicinal chemistry and drug development (Xia et al., 2016).
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-16-11-13-25(14-12-16)30(27,28)19-9-7-18(8-10-19)21(26)24-22-23-20(15-29-22)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGROJDTYYEIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.